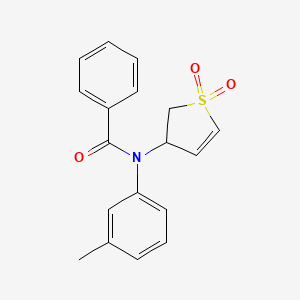![molecular formula C18H21ClO3 B5094318 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5094318.png)
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a butoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-(4-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 4-(4-methoxyphenoxy)butanol is then reacted with 1-chloro-2-methylbenzene in the presence of a suitable catalyst, such as a palladium complex, under conditions that promote ether formation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene can be compared with similar compounds such as:
1-Chloro-4-methoxybenzene: This compound lacks the butoxy group and has different chemical properties and applications.
4-Chloroanisole: Similar to 1-chloro-4-methoxybenzene but with a different substitution pattern on the benzene ring.
1-Chloro-4-[(4-methoxyphenyl)sulfonyl]benzene: Contains a sulfonyl group instead of a butoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-13-17(9-10-18(14)19)22-12-4-3-11-21-16-7-5-15(20-2)6-8-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOINVVXMQPUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCOC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5094236.png)
![4,4'-[(4-ethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5094237.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5094251.png)
![N-cyclopropyl-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5094257.png)
![methyl 2-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5094265.png)
![3-(4-chlorophenyl)-5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094273.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5094276.png)
![5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5094283.png)

![6-(4-Isopropylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5094303.png)
![Ethyl 4-[[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B5094305.png)

![(4-ETHYLPIPERAZINO)(4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)METHANONE](/img/structure/B5094327.png)
![1-methyl-3-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5094340.png)
